3-Isoadenosine 5'-phosphate
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Overview
Description
3-Isoadenosine 5’-phosphate is a nucleotide analog that has garnered significant interest in the field of molecular biology. This compound is structurally similar to adenosine monophosphate but features an isomeric form of adenosine. Its unique structure allows it to participate in various biochemical processes, making it a valuable tool for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoadenosine 5’-phosphate typically involves the condensation of 3-β-D-ribofuranosyladenine with phosphoric acid. This reaction is often catalyzed by phosphorylating agents under controlled conditions to ensure the formation of the desired phosphate ester .
Industrial Production Methods: While specific industrial production methods for 3-Isoadenosine 5’-phosphate are not extensively documented, the compound can be synthesized on a larger scale using automated synthesizers and high-throughput techniques. These methods often involve the use of solid-phase synthesis and purification processes to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Isoadenosine 5’-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which can be used in further biochemical studies.
Reduction: Reduction reactions can modify the phosphate group, altering the compound’s reactivity and stability.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in research applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically conducted under mild conditions to preserve the integrity of the nucleotide structure .
Major Products: The major products formed from these reactions include various phosphorylated derivatives and modified nucleotides, which can be used in a range of biochemical assays and studies .
Scientific Research Applications
3-Isoadenosine 5’-phosphate has a wide array of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: It serves as a model compound for the development of nucleotide-based drugs and therapeutic agents.
Industry: The compound is used in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of 3-Isoadenosine 5’-phosphate involves its interaction with various enzymes and molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism, affecting pathways such as DNA and RNA synthesis. Its unique structure allows it to bind to specific active sites, modulating enzyme activity and influencing biochemical processes .
Comparison with Similar Compounds
Adenosine 5’-phosphate: A naturally occurring nucleotide with similar biochemical properties.
3-Isoisoguanosine 5’-phosphate: Another isomeric form of a nucleotide with distinct reactivity.
3-Isoxanthosine 5’-phosphate: A related compound used in studies of nucleotide analogs.
Uniqueness: 3-Isoadenosine 5’-phosphate is unique due to its specific isomeric form, which allows it to participate in unique biochemical interactions. Its ability to form Hoogsteen base pairs, as opposed to Watson-Crick base pairs, distinguishes it from other nucleotides and enhances its utility in research .
Properties
CAS No. |
2862-19-3 |
---|---|
Molecular Formula |
C10H14N5O7P |
Molecular Weight |
347.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-7H-purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-5)15(3-14-8)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10-11,16-17H,1H2,(H,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
LWWQCMZMVTXXLV-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC2=C(N1)C(=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=NC2=C(N1)C(=N)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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